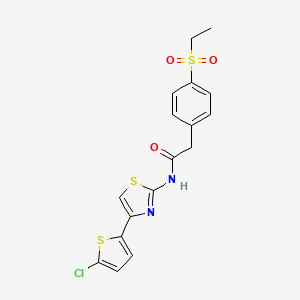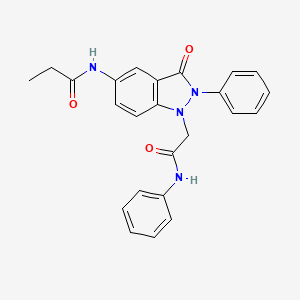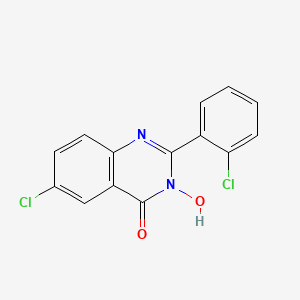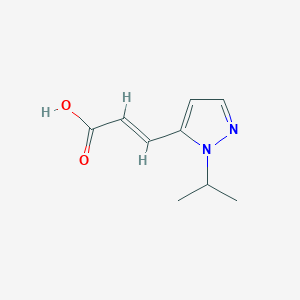
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 has been shown to inhibit the expression of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells.
作用机制
PTC-209 exerts its anti-cancer effects by inhibiting the expression of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) proteins, which are involved in the epigenetic regulation of gene expression. The inhibition of BMI-1 expression by PTC-209 leads to the downregulation of several genes that are important for the self-renewal and survival of cancer stem cells, resulting in their depletion.
Biochemical and Physiological Effects
PTC-209 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, PTC-209 has been shown to be well-tolerated, with no significant toxicity observed. However, further studies are needed to determine the safety and efficacy of PTC-209 in humans. In addition to its anti-cancer effects, PTC-209 has also been shown to have anti-inflammatory and anti-fibrotic properties.
实验室实验的优点和局限性
One of the main advantages of PTC-209 is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, the mechanism of action of PTC-209 is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects. Another limitation of PTC-209 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
Several future directions for the research on PTC-209 can be identified. First, further studies are needed to determine the safety and efficacy of PTC-209 in humans. Second, the molecular targets and downstream effects of PTC-209 need to be elucidated to better understand its mechanism of action. Third, the development of more potent and selective inhibitors of BMI-1 could lead to the discovery of more effective cancer therapies. Fourth, the potential applications of PTC-209 in other diseases, such as sickle cell disease and malaria, should be explored. Finally, the development of more efficient synthesis methods for PTC-209 could lead to its wider availability and lower cost.
合成方法
The synthesis of PTC-209 involves a series of chemical reactions that start with the condensation of 2-acetylthiophene and 1H-pyrazole in the presence of a base catalyst. The resulting compound is then reacted with 2-bromoethylthiophene to form the intermediate product, which is further reacted with 5-chloro-2-thiophenecarboxylic acid to obtain PTC-209. The synthesis method of PTC-209 has been described in detail in a research article published by the Journal of Medicinal Chemistry.
科学研究应用
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of BMI-1 expression by PTC-209 has been shown to reduce the self-renewal capacity of cancer stem cells, which are known to be responsible for tumor initiation, growth, and recurrence. PTC-209 has been shown to be effective against a variety of cancer types, including breast cancer, pancreatic cancer, and glioblastoma. In addition to its anti-cancer properties, PTC-209 has also been studied for its potential in treating sickle cell disease and malaria.
属性
IUPAC Name |
5-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-3-2-12(21-13)14(19)16-8-11(10-4-7-20-9-10)18-6-1-5-17-18/h1-7,9,11H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYDUQSIKOYBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)



![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)





![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2952149.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine](/img/structure/B2952152.png)